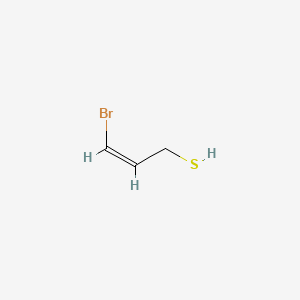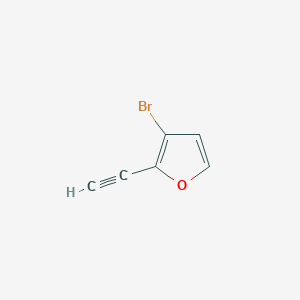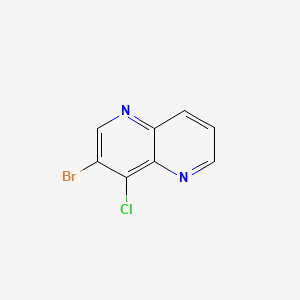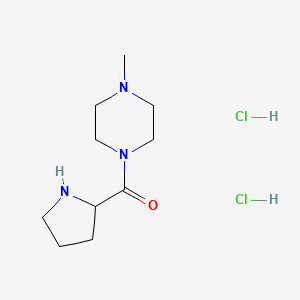
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with pyrrolidine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Piperazine: A parent compound with a similar structure but without the pyrrolidine-2-carbonyl group.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a building block for various derivatives.
Piperidine: A six-membered nitrogen-containing ring with similar chemical properties .
Uniqueness: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is unique due to the presence of both piperazine and pyrrolidine moieties in its structure. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .
Propiedades
Fórmula molecular |
C10H21Cl2N3O |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;;/h9,11H,2-8H2,1H3;2*1H |
Clave InChI |
ZMPJFGLMRARQFW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


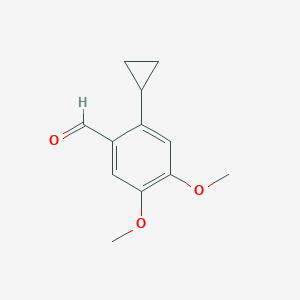

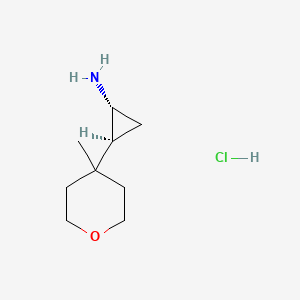
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
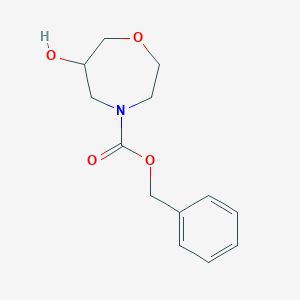
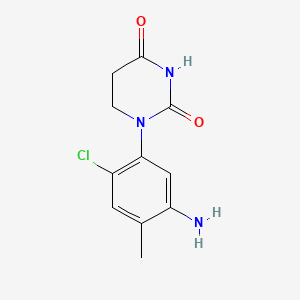
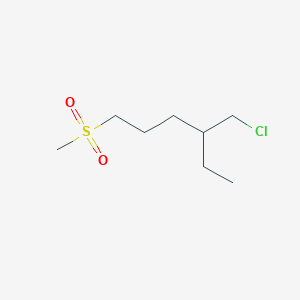

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
